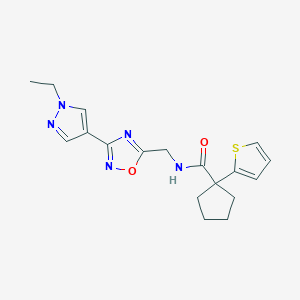
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a piperazine derivative that exhibits a unique combination of properties, making it a promising candidate for a variety of research applications.
Mechanism Of Action
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one increases the concentration of dopamine in the brain, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine receptor activation. These effects make 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one a valuable tool for studying the mechanisms of action of various drugs and compounds.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one in lab experiments is its high affinity for a number of receptors and transporters, which makes it a valuable tool for studying their function. However, one limitation of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one. One area of research involves the use of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one as a tool for studying the mechanisms of action of various drugs and compounds. Another area of research involves the development of new derivatives of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one with enhanced properties for use in scientific research. Additionally, 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one may have potential applications in the development of new drugs for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one involves a multi-step process that begins with the reaction of 2-bromo-4-methoxypyridine with 2-phenoxypropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one as a tool for studying the mechanisms of action of various drugs and compounds. 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one has been shown to have a high affinity for a number of receptors and transporters, making it a valuable tool for studying their function.
properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-14(26-16-6-4-3-5-7-16)19(24)21-10-11-22(18(23)13-21)15-8-9-20-17(12-15)25-2/h3-9,12,14H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXHPRQUALWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2631675.png)






![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2631686.png)


![2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2631691.png)
![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)
![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)
